2-Butyl-3,5-dimethylphenol
Description
Molecular Architecture and Functional Group Analysis
2-Butyl-3,5-dimethylphenol is a phenolic derivative characterized by a hydroxyl-bearing aromatic ring substituted with a butyl group at position 2 and methyl groups at positions 3 and 5. Its molecular formula is C₁₂H₁₈O , with a molecular weight of 178.27 g/mol . The compound’s structure combines a phenolic core (C₆H₅OH) with alkyl side chains, rendering it hydrophobic due to the nonpolar butyl and methyl groups.
The hydroxyl group at position 1 contributes to the compound’s weak acidity (pKa ~10), typical of phenols, while the alkyl substituents enhance steric hindrance and influence electronic properties. The butyl group (C₄H₉) exists in a straight-chain conformation, as opposed to branched tert-butyl derivatives observed in structurally related compounds like 2-tert-butyl-4,5-dimethylphenol . This linear arrangement reduces steric strain compared to bulkier analogs, potentially increasing solubility in organic solvents such as ethanol and ether .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O | |
| Molecular Weight | 178.27 g/mol | |
| Boiling Point | 250°C | |
| Solubility in Ethanol | High | |
| Solubility in Water | Limited |
The compound’s infrared (IR) spectrum would show characteristic O-H stretching (~3200 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹), while nuclear magnetic resonance (NMR) would reveal distinct proton environments: a singlet for the hydroxyl proton, multiplet patterns for aromatic protons, and triplet signals for the butyl chain’s terminal methyl group .
Systematic IUPAC Nomenclature and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , derived through the following steps:
- Identify the parent structure: phenol (C₆H₅OH).
- Number the ring to assign the lowest possible locants to substituents. The hydroxyl group occupies position 1, with butyl and methyl groups at positions 2, 3, and 5.
- List substituents alphabetically: butyl precedes methyl.
Common synonyms include:
- 6-tert-butyl-m-cresol (used interchangeably in older literature)
- 3,5-dimethyl-2-butylphenol (alternative positional descriptor)
- Phenol, 2-butyl-3,5-dimethyl- (CAS registry variant)
The CAS Registry Number 88-60-8 corresponds specifically to the tert-butyl variant, highlighting the importance of distinguishing between linear and branched alkyl isomers in nomenclature .
Comparative Structural Analysis with Related Alkylated Phenols
Alkylated phenols exhibit diverse properties based on substituent placement and branching. Below is a structural comparison of this compound with related compounds:
- Branching Effects : The linear butyl group in this compound reduces steric hindrance compared to tert-butyl analogs, enhancing solubility in nonpolar solvents .
- Substituent Position : Methyl groups at positions 3 and 5 create a meta-substitution pattern, stabilizing the aromatic ring through electron-donating effects. In contrast, ortho-substituted analogs (e.g., 2,6-di-tert-butylphenol) exhibit greater steric protection of the hydroxyl group .
- Molecular Symmetry : The asymmetrical substitution in this compound contrasts with symmetrical derivatives like 2,6-di-tert-butyl-4-methylphenol, which exhibit higher melting points due to crystalline packing efficiency .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-butyl-3,5-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-5-6-11-10(3)7-9(2)8-12(11)13/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
CWCHWMOOZCBXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
2-Butyl-3,5-dimethylphenol is primarily used as an antioxidant in various formulations. Its ability to scavenge free radicals helps prevent oxidative degradation in products such as:
- Fuels: It is incorporated into gasoline and jet fuels to inhibit gumming and enhance storage stability .
- Lubricants: The compound is utilized in lubricating oils to improve their oxidative stability and extend their service life.
Ultraviolet Stabilizer
The compound acts as a UV stabilizer in plastics and coatings. Its incorporation helps protect materials from photodegradation caused by UV radiation, thereby prolonging their functional lifespan .
Toxicological Studies
Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. Toxicological evaluations have shown that high doses can lead to skin necrosis and irritation in animal models . These findings underscore the importance of handling this compound with care in laboratory settings.
Potential Therapeutic Uses
Emerging studies suggest that this compound may possess anti-inflammatory properties. Research has indicated that phenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for developing anti-inflammatory drugs .
Case Study 1: Fuel Stability Enhancement
A study demonstrated that the addition of this compound significantly improved the oxidative stability of aviation fuels. The results indicated a marked reduction in gum formation over time compared to untreated samples, highlighting its effectiveness as a fuel additive.
Case Study 2: Plastics Protection
In a comparative analysis of UV stabilizers used in polymer formulations, this compound was found to outperform several conventional stabilizers in terms of preventing discoloration and maintaining mechanical properties after prolonged UV exposure .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Fuel Additives | Antioxidant in gasoline and jet fuels | Prevents gumming and enhances storage stability |
| Lubricants | Oxidative stability enhancer | Extends service life of lubricants |
| Plastics | UV stabilizer | Protects against photodegradation |
| Pharmaceutical Research | Potential anti-inflammatory agent | May inhibit pro-inflammatory pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
2a. Structural Analogues
The following phenolic derivatives share structural similarities with 2-Butyl-3,5-dimethylphenol:
2b. Physicochemical Properties
Comparative data for key properties (calculated or inferred from evidence):
*Note: Data for this compound are extrapolated from structural analogs (e.g., thiophene derivatives with similar substituents ).
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 2-Butyl-3,5-dimethylphenol to achieve high purity and yield?
Methodological Answer:
- Alkylation Strategy : Use Friedel-Crafts alkylation of 3,5-dimethylphenol with a butyl halide, employing Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Monitor reaction temperature (60–80°C) to avoid over-alkylation .
- Purification : Recrystallize crude product using ethanol/hexane mixtures or employ silica-gel column chromatography with gradient elution (hexane:ethyl acetate) to isolate the target compound. Validate purity via HPLC-UV (λ = 270 nm) .
Advanced: How can conflicting data on the degradation pathways of this compound in aqueous systems be resolved?
Methodological Answer:
- Mechanistic Studies : Combine LC-QTOF-MS for intermediate identification with kinetic modeling (pseudo-first-order rate constants) to distinguish between radical-mediated vs. nucleophilic degradation pathways .
- Isotopic Labeling : Use deuterated analogs to track reaction pathways and validate proposed mechanisms. Cross-reference with studies on structurally similar compounds (e.g., 4-chloro-3,5-dimethylphenol) where NO₂⁻ alters ferrate-mediated degradation .
Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?
Methodological Answer:
- Extraction : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and acidified water (pH 2). Elute with methanol containing 2% NH₄OH .
- Detection : Quantify via GC-MS (electron ionization mode, m/z 191 [M⁺-CH₃]) or LC-MS/MS (MRM transitions: 191 → 135). Include deuterated internal standards (e.g., 4-chloro-3-methylphenol-d₂) to correct matrix effects .
Advanced: What strategies mitigate matrix interference when analyzing this compound in complex biological matrices?
Methodological Answer:
- Matrix-Matched Calibration : Prepare standards in blank matrix (e.g., digested sludge or serum) to account for ion suppression/enhancement .
- Cleanup Steps : Post-SPE, use dispersive SPE with C18 sorbents or enzymatic digestion (e.g., β-glucuronidase) to hydrolyze conjugates. Validate recovery rates (70–120%) via spike-and-recovery experiments .
Basic: What crystallization conditions favor high-quality single crystals of this compound for X-ray diffraction?
Methodological Answer:
- Solvent System : Slow evaporation from ethanol/water (9:1 v/v) at 4°C yields needle-like crystals. Optimize supersaturation by adjusting cooling rates (0.5°C/h) .
- Refinement : Use SHELXL-2018 for structure refinement. Validate hydrogen bonding (O–H···O) and torsional angles with Mercury 4.3 software .
Advanced: How does the presence of NO₂⁻ influence the oxidative degradation kinetics of this compound?
Methodological Answer:
- Role of NO₂⁻ : At low concentrations (0.1–1 mM), NO₂⁻ enhances •OH radical formation in Fenton-like systems, accelerating degradation. At higher levels (>5 mM), it scavenges radicals, reducing efficiency .
- Experimental Design : Use competition kinetics with probe compounds (e.g., nitrobenzene) to quantify radical flux. Monitor via in-situ UV-Vis spectroscopy (λ = 254 nm) .
Basic: How to validate the structural identity of synthesized this compound?
Methodological Answer:
- Spectroscopic Confirmation :
Advanced: What computational methods predict the environmental persistence of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
